molecular formula C11H11N3O2 B14842164 4-Cyano-5-cyclopropoxy-N-methylnicotinamide

4-Cyano-5-cyclopropoxy-N-methylnicotinamide

Cat. No.: B14842164
M. Wt: 217.22 g/mol
InChI Key: RFUVXUAEGUHXQW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Cyano-5-cyclopropoxy-N-methylnicotinamide involves several steps, typically starting with the preparation of the nicotinamide core. The synthetic route may include the following steps:

    Formation of the Nicotinamide Core: This step involves the synthesis of the nicotinamide ring, which can be achieved through various methods, including cyclization reactions.

    Introduction of the Cyano Group: The cyano group can be introduced through nucleophilic substitution reactions using appropriate reagents.

    Addition of the Cyclopropoxy Group: The cyclopropoxy group can be added through etherification reactions, where a cyclopropyl alcohol reacts with the nicotinamide core.

    Methylation: The final step involves the methylation of the amide nitrogen to form the desired compound.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

4-Cyano-5-cyclopropoxy-N-methylnicotinamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Cyano-5-cyclopropoxy-N-methylnicotinamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Cyano-5-cyclopropoxy-N-methylnicotinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

4-Cyano-5-cyclopropoxy-N-methylnicotinamide can be compared with other similar compounds, such as:

    4-Cyano-5-cyclopropoxy-N-ethyl-nicotinamide: This compound has an ethyl group instead of a methyl group, which may affect its reactivity and biological activity.

    4-Cyano-5-cyclopropoxy-N-methylpyridine: This compound lacks the amide functionality, which may influence its chemical properties and applications.

    5-Cyano-4-cyclopropoxy-N-methylbenzamide:

Properties

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

4-cyano-5-cyclopropyloxy-N-methylpyridine-3-carboxamide

InChI

InChI=1S/C11H11N3O2/c1-13-11(15)9-5-14-6-10(8(9)4-12)16-7-2-3-7/h5-7H,2-3H2,1H3,(H,13,15)

InChI Key

RFUVXUAEGUHXQW-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CN=CC(=C1C#N)OC2CC2

Origin of Product

United States

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